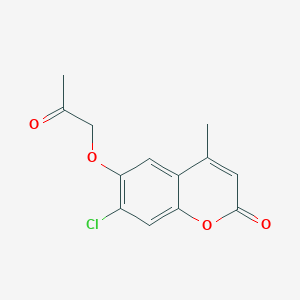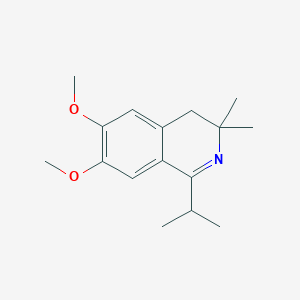
1,3-Dinitro-7-(trifluoromethoxy)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dinitro-7-(trifluoromethoxy)acridine is a compound belonging to the acridine family, which is known for its broad spectrum of biological activities and industrial applications. Acridine derivatives have been widely studied for their unique physical and chemical properties, making them valuable in various fields such as pharmaceuticals, dyes, and fluorescent materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of arynes using 2,4-dinitro-1-(trifluoromethoxy)benzene as a trifluoromethoxide anion source . This method is preferred due to its efficiency, safety, and cost-effectiveness.
Industrial Production Methods
Industrial production of 1,3-Dinitro-7-(trifluoromethoxy)acridine may involve large-scale synthesis using similar trifluoromethoxylation techniques. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dinitro-7-(trifluoromethoxy)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 1,3-diamino-7-(trifluoromethoxy)acridine, while oxidation can produce various oxidized derivatives .
Applications De Recherche Scientifique
1,3-Dinitro-7-(trifluoromethoxy)acridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1,3-Dinitro-7-(trifluoromethoxy)acridine involves its interaction with various molecular targets. The compound’s planar structure allows it to intercalate into DNA, inhibiting enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division. This intercalation disrupts the normal function of these enzymes, leading to cell death, particularly in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer properties and ability to inhibit topoisomerase.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its antitumor activity.
Uniqueness
1,3-Dinitro-7-(trifluoromethoxy)acridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This modification enhances its biological activity and stability compared to other acridine derivatives, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H6F3N3O5 |
|---|---|
Poids moléculaire |
353.21 g/mol |
Nom IUPAC |
1,3-dinitro-7-(trifluoromethoxy)acridine |
InChI |
InChI=1S/C14H6F3N3O5/c15-14(16,17)25-9-1-2-11-7(3-9)4-10-12(18-11)5-8(19(21)22)6-13(10)20(23)24/h1-6H |
Clé InChI |
FCFHRJAWAXZIIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC3=C(C=C2C=C1OC(F)(F)F)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide](/img/structure/B14948245.png)
![5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B14948246.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B14948253.png)
![Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro-](/img/structure/B14948254.png)
![(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B14948260.png)
![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)



![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(2-phenylethyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14948287.png)
![(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14948299.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide](/img/structure/B14948304.png)
![1-(4-{4-[(3,4-Dichlorophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone](/img/structure/B14948309.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B14948318.png)
